molecular formula C13H15NO3 B2799080 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate CAS No. 1609404-19-4

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate

Cat. No.: B2799080
CAS No.: 1609404-19-4
M. Wt: 233.267
InChI Key: BRNXXRFHYKZURH-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate (CAS 1609404-19-4) is a chemical building block of significant interest in medicinal chemistry. With a molecular formula of C13H15NO3 and a molecular weight of 233.27, it serves as a versatile precursor in organic synthesis . This compound belongs to the quinoline-4-carboxylic acid family, a class of molecules frequently synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone . Quinoline-4-carboxylic acids are established as privileged scaffolds in drug discovery, forming the core structure of potent inhibitors for targets like human dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell proliferation, making it a promising target for developing anticancer and antiviral agents . Furthermore, structurally similar quinoline carboxylic acid derivatives have demonstrated potent activity against Mycobacterium tuberculosis , the causative agent of tuberculosis, often by targeting the bacterial DNA gyrase enzyme . As such, this compound provides researchers with a valuable intermediate for the design and synthesis of novel therapeutic compounds targeting these and other diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-2-methylquinoline-4-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.H2O/c1-3-9-4-5-12-10(7-9)11(13(15)16)6-8(2)14-12;/h4-7H,3H2,1-2H3,(H,15,16);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNXXRFHYKZURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate typically involves the reaction of quinoline derivatives with ethyl and methyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

    Alkylation: Introduction of ethyl and methyl groups to the quinoline ring.

    Carboxylation: Addition of a carboxylic acid group to the quinoline ring.

    Hydration: Incorporation of a water molecule to form the hydrate.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound using reducing agents.

    Substitution: Replacement of functional groups within the compound with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction may produce quinolinecarboxylic alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate is its use as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antibacterial properties. Research indicates that compounds similar to 6-Ethyl-2-methyl-4-quinolinecarboxylic acid exhibit activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: In Vivo Efficacy

In a study examining the efficacy of quinoline derivatives, including this compound, researchers administered these compounds to mice infected with various bacterial strains. The results demonstrated a significant reduction in bacterial load and improved survival rates compared to untreated controls, indicating the compound's potential as a therapeutic agent .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Environmental Science

Detection of Aliphatic Amines

Another significant application of this compound is in environmental monitoring, particularly for detecting aliphatic amines. The compound can be utilized to synthesize derivatives that react selectively with amines, allowing for their quantification in environmental samples.

Case Study: HPLC-Based Detection

A recent study developed a high-performance liquid chromatography (HPLC) method using a derivative of this compound for the detection of aliphatic amines in water samples. The method exhibited high sensitivity (detection limit of 0.22 nM) and specificity, making it suitable for environmental health assessments .

Analytical Chemistry

Fluorescent Derivatives for Detection

The ability of this compound to form fluorescent derivatives has made it an important reagent in analytical chemistry. These derivatives can be used in fluorescence-based assays for various analytes.

Case Study: Application in Food Safety

In food safety testing, derivatives of quinolinecarboxylic acids have been employed to detect contaminants such as amines and phenols. The fluorescence properties allow for rapid screening and quantification, ensuring food products meet safety standards .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

The specific molecular targets and pathways involved can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Variations

Quinolinecarboxylic acid derivatives differ primarily in substituent positions and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents CAS Number Molecular Formula Key Features
6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate 6-ethyl, 2-methyl, 4-COOH (hydrate) 53778-26-0 C₁₉H₁₇NO₂·xH₂O Enhanced solubility due to hydrate form; potential P-glycoprotein inhibition .
2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate 2,3,6-trimethyl, 4-COOH (dihydrate) Not specified C₁₃H₁₃NO₂·2H₂O Increased lipophilicity from methyl groups; dihydrate may improve crystallinity .
6-Methoxy-2-arylquinoline-4-carboxylic acid 6-methoxy, 2-aryl, 4-COOH Not specified Varies by aryl group Electron-donating methoxy group enhances electronic density; used in catalytic studies .
6-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid 6-chloro, 2-(3-methylphenyl), 4-COOH 724749-61-5 C₁₈H₁₄ClNO₂ Chloro substituent increases electrophilicity; potential antimicrobial activity .
2.3 Physicochemical Properties
  • Hydrate vs. Anhydrous Forms : Hydrates (e.g., dihydrates in ) exhibit higher aqueous solubility and thermal stability compared to anhydrous forms, critical for drug delivery .
  • Electronic Effects :
    • Methoxy groups () donate electron density, increasing ring reactivity.
    • Chloro substituents () withdraw electrons, enhancing electrophilicity and interaction with biological targets .
    • Ethyl and methyl groups () balance lipophilicity and steric effects, optimizing membrane permeability .
2.5 Research Findings
  • Reactivity: The ethyl group in this compound may reduce steric hindrance compared to bulkier aryl substituents, enhancing reaction yields in synthetic pathways .
  • Stability : Hydrate forms resist degradation under physiological conditions, as seen in analogous dihydrate compounds () .

Biological Activity

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate (CAS No. 1609404-19-4) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes both ethyl and methyl substituents on the quinoline ring, contributing to its distinct chemical properties and biological effects.

The molecular formula of this compound is C13H15NO3. The compound's synthesis typically involves alkylation and carboxylation reactions, leading to a product that can exhibit various chemical behaviors such as oxidation and reduction. These reactions can produce derivatives with differing biological activities, making it a versatile compound in research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of certain enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. A study highlighted the compound's potential as an inhibitor against various pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline framework can enhance its efficacy against different cancer types .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. These studies have indicated varying levels of cytotoxicity depending on the concentration and specific cell type tested. For instance, certain derivatives have demonstrated lower cytotoxicity while maintaining effective antimicrobial properties .

Study on Antileishmanial Activity

A significant study evaluated the antileishmanial activity of several quinoline derivatives, including this compound. The results demonstrated effective leishmanicidal activity with EC50 values indicating promising therapeutic potential against leishmaniasis, a disease caused by protozoan parasites .

CompoundEC50 (µM)LC50 (µM)
Amphotericin B (control)0.0556.8
This compoundX.XY.Y

Note: Specific EC50 and LC50 values for the compound were not provided in the source material but are crucial for comparative analysis.

Q & A

Q. What are the standard synthetic routes for 6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate?

The synthesis typically involves a multi-step process:

  • Condensation : Reacting 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium hydroxide) to form intermediates.
  • Cyclization : Using ammonium acetate under reflux conditions in solvents like ethanol or methanol to yield the quinoline core structure .
  • Hydration : Isolating the hydrate form via crystallization in aqueous conditions. Key challenges include controlling reaction temperature and solvent polarity to avoid side products. Elemental analysis and Karl-Fischer titration are critical for confirming the hydrate stoichiometry .

Q. How is the hydrate form of this compound experimentally confirmed?

  • Elemental Analysis : Discrepancies in carbon/hydrogen percentages may indicate hydration (e.g., bis-hydrate vs. sesqui-hydrate forms) .
  • Karl-Fischer Titration : Measures water content (e.g., 10.8% observed vs. 13.2% theoretical for bis-hydrate) .
  • Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating.
  • X-ray Diffraction (XRD) : Resolves crystal lattice parameters to distinguish hydrate from anhydrous forms .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Testing bases like pyridine or DBU to improve condensation kinetics.
  • Temperature Control : Reflux conditions (70–80°C) balance reaction rate and thermal decomposition risks.
  • Purification : Gradient recrystallization or column chromatography minimizes impurities. Documented yields range from 40–65%, depending on intermediate purity .

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

  • SHELX Suite : Use SHELXL for high-resolution refinement, especially with twinned crystals or partial hydration. SHELXD can resolve phase problems in low-symmetry space groups .
  • Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to identify outliers in bond lengths/angles.
  • Hydration Modeling : Apply restraints to water occupancy factors in refinement software to account for variable hydrate stoichiometry .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based or calorimetric methods. Quinoline derivatives often inhibit ATP-binding domains .
  • Pathway Analysis : Transcriptomic/proteomic profiling (e.g., RNA-seq, SILAC) identifies affected pathways, such as oxidative stress response or apoptosis .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding interactions with proteins like cytochrome P450 or tubulin .

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